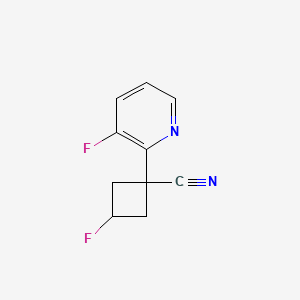

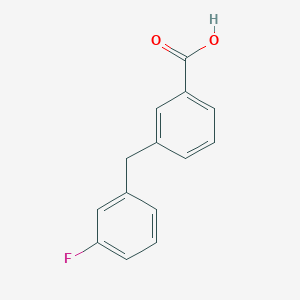

![molecular formula C8H11ClF3N3 B1445481 4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride CAS No. 733757-84-1](/img/structure/B1445481.png)

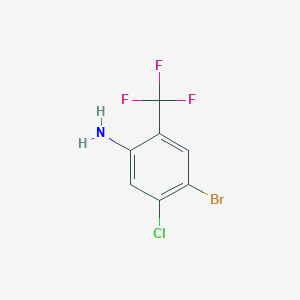

4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride

Übersicht

Beschreibung

“4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride” is a chemical compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .

Synthesis Analysis

The synthesis of similar compounds involves several steps . The process starts with adding ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine . The pH is regulated to 6, and impurities are removed . The next step involves adding chlorobenzene and trifluoroacetic anhydride . After heating, methanesulfonic acid is added into the mixed reaction solution . The mixture is then allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH is regulated to 12, and organic phases are separated out . Impurities are removed to obtain the final product .Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride” is complex. It contains a pyrazolo-pyridine core, which is a common structural motif in medicinal chemistry .Chemical Reactions Analysis

The trifluoromethyl group in the compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This makes trifluoromethyl-substituted compounds often strong acids .Wissenschaftliche Forschungsanwendungen

Molecular Conformations and Hydrogen Bonding

A study by Sagar et al. (2017) investigated closely related tetrahydro-pyrazolo pyridines, including derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. They analyzed their molecular conformations and hydrogen bonding in various dimensions, revealing significant insights into their structural characteristics and interactions (Sagar et al., 2017).

Tautomerism and Structural Stability

Gubaidullin et al. (2014) explored the tautomerism of aza heterocycles, including derivatives of hexahydropyrazolo[4,3-c]pyridin-3-one. Their work focused on understanding the structural stability of these compounds in different states, such as crystals and solutions (Gubaidullin et al., 2014).

Applications in Corrosion Inhibition

Research on pyrazolo pyridine derivatives, including similar compounds to 4,5,6,7-tetrahydro-pyrazolo pyridine, has shown potential applications in corrosion inhibition. Dandia et al. (2013) synthesized pyrazolopyridine derivatives and investigated their effectiveness in protecting mild steel against corrosion (Dandia et al., 2013). Similarly, Sudheer and Quraishi (2015) conducted computational and electrochemical studies on aryl pyrazolo pyridines, demonstrating their utility in inhibiting copper corrosion (Sudheer & Quraishi, 2015).

Electromechanical and Photovoltaic Properties

El-Menyawy et al. (2019) synthesized pyrazolo[4,3-b] pyridine derivatives and examined their thermal, electromechanical, and photovoltaic properties. Their work highlights the potential of such compounds in developing electronic devices and solar cells (El-Menyawy et al., 2019).

Eigenschaften

IUPAC Name |

1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3.ClH/c1-14-6-2-3-12-4-5(6)7(13-14)8(9,10)11;/h12H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRDWRLEMVWMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNCC2)C(=N1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,8-Dimethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445410.png)

![2-Ethyloxazolo[5,4-b]pyridine](/img/structure/B1445420.png)